molecular formula C30H40N2O4 B15085176 4-[(4-butoxy-3-methylphenyl)carbonyl]-1-[2-(diethylamino)ethyl]-5-(4-ethylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

4-[(4-butoxy-3-methylphenyl)carbonyl]-1-[2-(diethylamino)ethyl]-5-(4-ethylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B15085176
M. Wt: 492.6 g/mol
InChI Key: OLGRODOQEWVWEG-BYCLXTJYSA-N
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Description

4-(4-Butoxy-3-methylbenzoyl)-1-[2-(diethylamino)ethyl]-5-(4-ethylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-butoxy-3-methylbenzoyl)-1-[2-(diethylamino)ethyl]-5-(4-ethylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the benzoyl chloride derivative: This involves the reaction of 4-butoxy-3-methylbenzoic acid with thionyl chloride to form 4-butoxy-3-methylbenzoyl chloride.

    Coupling with the pyrrole derivative: The benzoyl chloride derivative is then reacted with a pyrrole derivative in the presence of a base to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-Butoxy-3-methylbenzoyl)-1-[2-(diethylamino)ethyl]-5-(4-ethylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Electrophiles: Such as halogens or nitro groups for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a probe for studying biological processes.

    Medicine: It could be investigated for its potential therapeutic properties.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(4-butoxy-3-methylbenzoyl)-1-[2-(diethylamino)ethyl]-5-(4-ethylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The exact mechanism would depend on the specific application and context in which the compound is used. For example, in a biological context, it may interact with enzymes or receptors to exert its effects.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • 4-(4-Butoxy-3-methylbenzoyl)-1-[2-(dimethylamino)ethyl]-5-(4-ethylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
  • 4-(4-Butoxy-3-methylbenzoyl)-1-[2-(diethylamino)ethyl]-5-(4-methylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

The uniqueness of 4-(4-butoxy-3-methylbenzoyl)-1-[2-(diethylamino)ethyl]-5-(4-ethylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one lies in its specific combination of functional groups, which may confer unique properties and reactivity compared to similar compounds.

Properties

Molecular Formula

C30H40N2O4

Molecular Weight

492.6 g/mol

IUPAC Name

(4E)-4-[(4-butoxy-3-methylphenyl)-hydroxymethylidene]-1-[2-(diethylamino)ethyl]-5-(4-ethylphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C30H40N2O4/c1-6-10-19-36-25-16-15-24(20-21(25)5)28(33)26-27(23-13-11-22(7-2)12-14-23)32(30(35)29(26)34)18-17-31(8-3)9-4/h11-16,20,27,33H,6-10,17-19H2,1-5H3/b28-26+

InChI Key

OLGRODOQEWVWEG-BYCLXTJYSA-N

Isomeric SMILES

CCCCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN(CC)CC)C3=CC=C(C=C3)CC)/O)C

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN(CC)CC)C3=CC=C(C=C3)CC)O)C

Origin of Product

United States

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